molecular formula C22H23N3O2S2 B12139941 N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

Cat. No.: B12139941
M. Wt: 425.6 g/mol
InChI Key: YISLRXRPRLSOIL-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide” is a complex organic compound that features a unique structure combining aromatic, thia, and diazatricyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide” can be approached through multi-step organic synthesis. The key steps may involve:

    Formation of the diazatricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thia group: This step may involve thiolation reactions using sulfur-containing reagents.

    Attachment of the acetamide group: This can be done through acylation reactions.

    Final coupling with the 3,4-dimethylphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thia group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions may target the diazatricyclic core or the acetamide group, potentially leading to amine derivatives.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced diazatricyclic derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in various organic reactions.

Biology

    Drug Development:

    Biological Probes: May be used as a probe to study biological pathways and interactions.

Medicine

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties for potential therapeutic use.

    Diagnostics: Potential use in diagnostic imaging or as a biomarker.

Industry

    Material Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Use as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide: can be compared with other diazatricyclic compounds, thia-containing compounds, and acetamide derivatives.

Uniqueness

    Structural Complexity: The combination of diazatricyclic, thia, and acetamide elements makes it unique.

    Functional Diversity:

Conclusion

“this compound” is a compound with significant potential in various scientific and industrial fields. Its unique structure and diverse reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C22H23N3O2S2

Molecular Weight

425.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O2S2/c1-4-10-25-21(27)19-16-6-5-7-17(16)29-20(19)24-22(25)28-12-18(26)23-15-9-8-13(2)14(3)11-15/h4,8-9,11H,1,5-7,10,12H2,2-3H3,(H,23,26)

InChI Key

YISLRXRPRLSOIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)C

Origin of Product

United States

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